4-Bromo-1-(4-fluorophenyl)butan-1-one structure elucidation
4-Bromo-1-(4-fluorophenyl)butan-1-one structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-1-(4-fluorophenyl)butan-1-one
Introduction
In the landscape of pharmaceutical development, the rigorous characterization of chemical intermediates is a foundational pillar of safety, efficacy, and regulatory compliance. 4-Bromo-1-(4-fluorophenyl)butan-1-one is a key intermediate, finding application in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, comprising a halogenated aliphatic chain and a fluorinated aromatic ketone, presents a rich subject for structural analysis. The unambiguous confirmation of its identity and the stringent assessment of its purity are non-negotiable prerequisites for its use in GMP (Good Manufacturing Practice) environments.
This technical guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive, field-proven workflow for the complete structure elucidation and purity verification of 4-Bromo-1-(4-fluorophenyl)butan-1-one. Moving beyond a mere listing of techniques, this document explains the causality behind methodological choices, integrating data from an orthogonal suite of analytical technologies to build a self-validating and irrefutable structural dossier.
The Orthogonal Analytical Workflow: A Strategy for Unambiguous Confirmation
The core principle of modern structure elucidation is the application of multiple, independent analytical techniques (an orthogonal approach) where each method provides a unique piece of the structural puzzle. The convergence of data from all techniques provides a high degree of confidence in the final assignment. Our strategy integrates Mass Spectrometry (for molecular formula), Infrared Spectroscopy (for functional group identification), Nuclear Magnetic Resonance (for atomic connectivity), and High-Performance Liquid Chromatography (for purity assessment).
Caption: Predicted MS fragmentation pathway.
Part II: Functional Group Identification via Infrared (IR) Spectroscopy
Principle & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups. For 4-Bromo-1-(4-fluorophenyl)butan-1-one, we expect to see characteristic absorptions for the ketone carbonyl (C=O), the aromatic ring (C=C), and the carbon-halogen bonds (C-F, C-Br). [1] Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.
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Apply pressure to the sample using the ATR anvil to ensure good contact.
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Collect the sample spectrum over the range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Expected Data & Interpretation: The spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl group. Because the ketone is conjugated with the aromatic ring, its frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) to the 1690-1685 cm⁻¹ region. [2][3] Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
|---|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms aromatic protons |
| ~2980-2850 | Medium-Weak | Aliphatic C-H Stretch | Confirms -CH₂- groups |
| ~1690 | Strong, Sharp | Aromatic Ketone C=O Stretch | Confirms conjugated ketone functional group |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch | Confirms phenyl ring |
| ~1230 | Strong | Aryl C-F Stretch | Confirms presence of fluorine on the ring |
| ~600-500 | Medium | C-Br Stretch | Consistent with an alkyl bromide |
Part III: Definitive Structure and Connectivity via NMR Spectroscopy
Principle & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a small molecule. It provides information on the chemical environment of each nucleus (¹H and ¹³C), the number of each type of nucleus, and how they are connected through covalent bonds.
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¹H NMR: Provides the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting/multiplicity).
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¹³C NMR: Shows the number of different carbon environments.
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2D NMR (COSY): Establishes proton-proton (¹H-¹H) coupling correlations, revealing which protons are on adjacent carbons.
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2D NMR (HSQC): Correlates each proton with the carbon atom it is directly attached to.
Experimental Protocol: Multi-dimensional NMR
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Experiments & Key Parameters:
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¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and 16 scans.
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¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024 scans.
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COSY: Use standard gradient-selected (gCOSY) pulse sequence parameters.
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HSQC: Use a standard gradient-selected (gHSQC) pulse sequence optimized for a one-bond J-coupling of ~145 Hz.
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Expected Data & Interpretation:
The structure C₆H₄F-CO-CH₂-CH₂-CH₂-Br has four distinct proton environments and nine unique carbon signals (due to symmetry in the phenyl ring).
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Aromatic Region (¹H): The 4-fluorophenyl group will show two signals, each integrating to 2H. The protons ortho to the carbonyl group (~7.9-8.0 ppm) will appear as a doublet of doublets, coupled to the adjacent meta protons and the ¹⁹F atom. The protons meta to the carbonyl (~7.1-7.2 ppm) will appear as a triplet or doublet of doublets, coupled to the ortho protons and the ¹⁹F atom. [4]* Aliphatic Region (¹H): Three signals, each integrating to 2H.
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The -CO-CH₂ - protons will be the most downfield (~3.2 ppm) due to the adjacent carbonyl, appearing as a triplet.
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The -CH₂-Br protons will be downfield (~3.5 ppm) due to the adjacent bromine, appearing as a triplet.
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The central -CH₂- protons will be the most upfield (~2.2 ppm) and will be a multiplet (a pentet or quintet) due to coupling to the four protons on adjacent carbons.
-
-
¹³C NMR: Expect ~9 signals: the carbonyl carbon (~195-200 ppm), four distinct aromatic carbons (with C-F coupling visible), and three distinct aliphatic carbons.
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COSY: Will show a clear correlation path: H at ~3.2 ppm ↔ H at ~2.2 ppm ↔ H at ~3.5 ppm, confirming the linear butanoyl chain.
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HSQC: Will unambiguously link each proton signal to its corresponding carbon signal.
Data Summary: NMR Spectroscopy (Predicted, in CDCl₃)
| Label | ¹H Shift (ppm), Mult., Int. | ¹³C Shift (ppm) | COSY Correlations | HSQC Correlation |
|---|---|---|---|---|
| H-a | ~3.5 (t, 2H) | ~33 | H-b | C-a |
| H-b | ~2.2 (p, 2H) | ~28 | H-a, H-c | C-b |
| H-c | ~3.2 (t, 2H) | ~38 | H-b | C-c |
| H-d | ~7.9 (dd, 2H) | ~131 (d) | H-e | C-d |
| H-e | ~7.2 (t, 2H) | ~116 (d) | H-d | C-e |
| C-f | --- | ~197 | --- | --- |
| C-g | --- | ~133 (d) | --- | --- |
| C-h | --- | --- | --- |
| C-i | --- | ~130 | --- | --- |
(d = doublet, t = triplet, p = pentet, dd = doublet of doublets. Shifts are estimates based on similar structures)
Part IV: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Principle & Causality: In drug development, purity is as critical as identity. HPLC is the industry-standard technique for separating a target compound from impurities, starting materials, and degradation products. [5][6]We use a Reversed-Phase (RP-HPLC) method, where a non-polar stationary phase (like C18) separates compounds based on their hydrophobicity. The fluorinated aromatic ring in our compound is a strong chromophore, making UV detection highly sensitive and specific. [7][8] Experimental Protocol: RP-HPLC with UV Detection
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Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Dilute 1:10 in the mobile phase for a working solution of 100 µg/mL.
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Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water (HPLC Grade)
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Mobile Phase B: Acetonitrile (HPLC Grade)
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Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
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Expected Data & Interpretation: A successful analysis will show a single, sharp, well-defined major peak for the target compound. The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For use as a pharmaceutical intermediate, a purity of >99.0% is typically required. The retention time of the peak serves as a qualitative identifier under these specific conditions.
Integrated Conclusion
The structural elucidation of 4-Bromo-1-(4-fluorophenyl)butan-1-one is achieved with high confidence through the synergistic integration of orthogonal analytical techniques. HRMS confirms the elemental composition C₁₀H₁₀BrFO and the presence of a single bromine atom through its characteristic M/M+2 isotopic signature. FTIR spectroscopy validates the presence of the key aromatic ketone and carbon-halogen functional groups. Most definitively, a full suite of 1D and 2D NMR experiments maps the complete atomic connectivity, confirming the 1,4-disubstituted fluorophenyl ring and the linear bromo-butanoyl chain. Finally, RP-HPLC analysis confirms the sample's high purity, establishing its suitability for subsequent synthetic applications in a regulated drug development environment. This comprehensive, self-validating dataset constitutes a robust and authoritative characterization of the molecule.
References
- Vertex AI Search. (2024). Interpretaion of HNMR of 4-bromo-1-butene.
- ChemicalBook. (2024).
- CymitQuimica. (n.d.). CAS 5162-44-7: 4-Bromo-1-butene.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). (PDF) 4-Bromo-N-(4-bromophenyl)aniline.
- ResearchGate. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.
-
PubChem. (n.d.). 4-Bromo-1-(4-fluorophenyl)butan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-(4-chlorophenyl)butan-1-one. Retrieved from [Link]
- Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes.
-
Integrated Liner Technologies. (n.d.). Ensuring Purity for Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.
-
SCION Instruments. (n.d.). How Chromatography Is Used In Pharmaceutical Analysis. Retrieved from [Link]
- ChemistNATE. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. [Video]. YouTube.
- ChemicalBook. (n.d.). 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1-(4-Hydroxyphenyl)-1-butanone(1009-11-6) 13C NMR.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. [Video]. YouTube.
- ManTech Publications. (2025).
- Chemistry LibreTexts. (2023).
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- Labinsights. (2024).
- Rasayan Journal of Chemistry. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE.
- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks.
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry.
- ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide.
- Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. [Video]. YouTube.
- ChemicalBook. (n.d.). 4-Bromo-1,1,2-trifluoro-1-butene(10493-44-4) 1H NMR.
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
- Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- (n.d.).
- IPCP. (2023). Screening of specific brominated flame retardants (BFR) in WEEE plastic without extraction by FT-IR.
- New Journal of Chemistry. (n.d.).
- RACO. (n.d.).
- LISKON. (2024). Detection methods for p-bromoaniline.
- Chegg. (2022). Interpret this H-NMR Spectra.
- ChemicalBook. (n.d.). 4-Bromo-1-butene(5162-44-7) 13C NMR spectrum.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. rsc.org [rsc.org]
- 5. iltusa.com [iltusa.com]
- 6. benchchem.com [benchchem.com]
- 7. How Chromatography Is Used In Pharmaceutical Analysis [scioninstruments.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
